molecular formula C14H20N2O3 B5205404 N-(2,6-dimethylphenyl)-N'-(3-methoxypropyl)ethanediamide

N-(2,6-dimethylphenyl)-N'-(3-methoxypropyl)ethanediamide

Cat. No. B5205404
M. Wt: 264.32 g/mol
InChI Key: RKTUUYSPLXBOCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-N'-(3-methoxypropyl)ethanediamide, also known as DMPA, is a chemical compound that has been extensively studied due to its potential applications in scientific research. DMPA is a derivative of the amide class of compounds and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-N'-(3-methoxypropyl)ethanediamide is not well understood. However, it has been suggested that N-(2,6-dimethylphenyl)-N'-(3-methoxypropyl)ethanediamide may act as a chelating agent, forming stable complexes with various metal ions. N-(2,6-dimethylphenyl)-N'-(3-methoxypropyl)ethanediamide may also act as a hydrogen bond donor and acceptor, facilitating the formation of stable complexes with various organic compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,6-dimethylphenyl)-N'-(3-methoxypropyl)ethanediamide have not been extensively studied. However, it has been suggested that N-(2,6-dimethylphenyl)-N'-(3-methoxypropyl)ethanediamide may have antioxidant properties, as it can scavenge free radicals. N-(2,6-dimethylphenyl)-N'-(3-methoxypropyl)ethanediamide may also have anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(2,6-dimethylphenyl)-N'-(3-methoxypropyl)ethanediamide has several advantages for lab experiments. N-(2,6-dimethylphenyl)-N'-(3-methoxypropyl)ethanediamide is a stable compound that can be easily synthesized and purified. N-(2,6-dimethylphenyl)-N'-(3-methoxypropyl)ethanediamide can form stable complexes with various metal ions and organic compounds, making it useful for the synthesis of various compounds. However, N-(2,6-dimethylphenyl)-N'-(3-methoxypropyl)ethanediamide has some limitations for lab experiments. N-(2,6-dimethylphenyl)-N'-(3-methoxypropyl)ethanediamide is a relatively expensive compound, which may limit its use in large-scale experiments. N-(2,6-dimethylphenyl)-N'-(3-methoxypropyl)ethanediamide may also have limited solubility in some solvents, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(2,6-dimethylphenyl)-N'-(3-methoxypropyl)ethanediamide. One potential direction is the synthesis of N-(2,6-dimethylphenyl)-N'-(3-methoxypropyl)ethanediamide derivatives with improved properties, including increased solubility and stability. Another potential direction is the study of the biological activity of N-(2,6-dimethylphenyl)-N'-(3-methoxypropyl)ethanediamide and its derivatives, including their potential applications in drug delivery and disease treatment. The use of N-(2,6-dimethylphenyl)-N'-(3-methoxypropyl)ethanediamide in catalysis and material science also presents an exciting avenue for future research.

Synthesis Methods

N-(2,6-dimethylphenyl)-N'-(3-methoxypropyl)ethanediamide can be synthesized through various methods, including the reaction of 2,6-dimethylbenzoyl chloride with 3-methoxypropylamine in the presence of a base. The reaction yields N-(2,6-dimethylphenyl)-N'-(3-methoxypropyl)ethanediamide as a white crystalline solid with a melting point of 98-100°C. The purity of N-(2,6-dimethylphenyl)-N'-(3-methoxypropyl)ethanediamide can be determined through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-(2,6-dimethylphenyl)-N'-(3-methoxypropyl)ethanediamide has been extensively studied for its potential applications in scientific research. N-(2,6-dimethylphenyl)-N'-(3-methoxypropyl)ethanediamide has been used as a ligand in the synthesis of metal complexes, which have been studied for their potential applications in catalysis and material science. N-(2,6-dimethylphenyl)-N'-(3-methoxypropyl)ethanediamide has also been used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals. N-(2,6-dimethylphenyl)-N'-(3-methoxypropyl)ethanediamide has been studied for its potential applications in drug delivery systems, as it can form stable complexes with various drugs.

properties

IUPAC Name

N'-(2,6-dimethylphenyl)-N-(3-methoxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10-6-4-7-11(2)12(10)16-14(18)13(17)15-8-5-9-19-3/h4,6-7H,5,8-9H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTUUYSPLXBOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-N'-(3-methoxypropyl)ethanediamide

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